molecular formula C₁₄H₁₉NO₈ B029274 Dopamine glucuronide CAS No. 38632-24-5

Dopamine glucuronide

Cat. No.: B029274
CAS No.: 38632-24-5
M. Wt: 329.3 g/mol
InChI Key: CQASRCDNLNMIJY-BYNIDDHOSA-N
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Description

Dopamine glucuronide is a conjugated form of dopamine, a crucial neurotransmitter in the human body. This compound is formed when dopamine undergoes glucuronidation, a process where glucuronic acid is attached to dopamine. This modification enhances the solubility of dopamine, facilitating its excretion from the body. This compound plays a significant role in the metabolism and regulation of dopamine levels in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dopamine glucuronide typically involves the enzymatic reaction of dopamine with uridine diphosphate glucuronic acid, catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase. This reaction occurs under mild conditions, usually at physiological pH and temperature, making it a relatively straightforward process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using bioreactors that maintain optimal conditions for the enzymatic reaction. The process involves the continuous supply of dopamine and uridine diphosphate glucuronic acid, with the enzyme being immobilized to facilitate repeated use. The product is then purified using chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Enzymatic Catalysis and Isoform Specificity

Dopamine glucuronidation is primarily mediated by UDP-glucuronosyltransferase 1A10 (UGT1A10) in humans, as demonstrated by screens of all 19 human UGT isoforms . Key findings include:

  • : UGT1A10 produces two regioisomers:
    • (32.7 pmol/min/mg)
    • (37.1 pmol/min/mg)
  • : Other UGTs (e.g., UGT1A1, UGT2B7) showed negligible activity (<2 pmol/min/mg) at 1 mM dopamine .

: Dopamine Glucuronidation Activity of Human UGTs

UGT IsoformActivity (pmol/min/mg)Regioselectivity
UGT1A1069.8 (total)3-OH:4-OH ≈ 1:1.1
UGT1A712.03-OH preference
UGT2B75.7Not determined

Kinetic Analysis

UGT1A10 exhibits sigmoidal kinetics with a substrate affinity (KA) of 2–3 mM, contrasting with typical Michaelis-Menten behavior .

:

ParameterUGT1A10 (Wild-Type)Intestinal Microsomes
KA (mM)2.3 ± 0.52.1 ± 0.4
Vmax (pmol/min/mg)70.4 ± 6.158.9 ± 5.3
Hill Coefficient1.7 ± 0.21.5 ± 0.3

Human intestinal microsomes mirror UGT1A10’s kinetics, confirming its dominance in extrahepatic tissues .

Regioselectivity and Structural Determinants

The phenylalanine residues at positions 90 and 93 in UGT1A10’s active site regulate regioselectivity:

  • : Minimal preference for 4-OH over 3-OH (ratio ≈ 1.1:1) .
  • : 3-fold higher activity at 4-OH .
  • : Reduced activity (≤25% of wild-type) .

: Mutant UGT1A10 Activity at 5 mM Dopamine

MutantTotal Activity (pmol/min/mg)4-OH:3-OH Ratio
F90A2.41:1
F93L2.13:1
F90L0.481:1

Tissue-Specific Metabolism

UGT1A10 is predominantly expressed in small intestine (≈100-fold higher than liver), with detectable levels in colon and adipose tissue . This explains why intestinal microsomes show 10–20× higher dopamine glucuronidation activity than hepatic microsomes .

Comparative Species Analysis

  • : Dopamine glucuronides are abundant in cerebrospinal fluid, plasma, and urine, suggesting cross-species conservation of this metabolic pathway .
  • : Despite low UGT1A10 expression, intact dopamine glucuronide has been detected in brain tissue, likely due to peripheral synthesis and transport .

Analytical Detection Methods

  • : Used to quantify this compound regioisomers with a detection limit of 0.1 pmol .
  • : β-Glucuronidase treatment confirms metabolite identity by regenerating free dopamine .

Pharmacological Implications

  • : Dopamine glycoconjugates (e.g., glycosyl derivatives) are explored for enhanced blood-brain barrier penetration .
  • : UGT1A10 inhibitors may alter dopamine metabolism, though clinical relevance remains unstudied .

This synthesis highlights UGT1A10’s central role in dopamine glucuronidation, its unique kinetics, and tissue-specific expression. Further studies are needed to explore interspecies differences and therapeutic applications of dopamine conjugates.

Scientific Research Applications

Metabolic Pathway Analysis

Dopamine glucuronide is primarily produced via the action of UDP-glucuronosyltransferase 1A10 (UGT1A10), which is the only enzyme capable of catalyzing dopamine glucuronidation at significant rates. Research has shown that UGT1A10 exhibits a preference for the 4-hydroxyl position of dopamine, leading to the formation of dopamine-4-O-glucuronide and dopamine-3-O-glucuronide in varying quantities .

Table 1: Enzymatic Activity of UGT Enzymes on Dopamine

UGT EnzymeGlucuronidation Rate (pmol/min/mg)Regioselectivity
UGT1A1037.1 (4-O) / 32.7 (3-O)4-OH > 3-OH
UGT1A1<2Not detected
UGT1A3<2Not detected
Other UGTs<2Not detected

Neurochemical Studies

This compound has been identified in brain microdialysis samples from rats and mice, indicating its presence in central nervous system (CNS) metabolism. Studies have demonstrated that dopamine and its glucuronides coexist at similar concentrations in brain regions such as the striatum, suggesting a critical role in neurotransmitter regulation and signaling .

Case Study: this compound Detection in Brain Samples

  • Objective : Analyze the presence of this compound in rat brain microdialysis samples.
  • Method : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was utilized to detect intact metabolites without hydrolysis.
  • Findings : this compound concentrations were approximately 2 nM, comparable to free dopamine levels .

Clinical Implications

The measurement of this compound in cerebrospinal fluid (CSF) has potential clinical implications for understanding neurological disorders. A study involving patients with acute brain injuries revealed that analyzing phase II metabolites like this compound could provide insights into neurotransmitter dynamics during pathological states .

Table 2: Metabolite Concentrations in CSF Samples

MetaboliteConcentration (nM)
Dihydroxyphenylacetic Acid (DOPAC)1200
Homovanillic Acid (HVA)700
This compound~2

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of this compound can aid in drug development, particularly for medications targeting dopaminergic systems. The presence of this metabolite can influence the bioavailability and efficacy of drugs designed to modulate dopamine levels in conditions such as Parkinson's disease and schizophrenia .

Case Study: Drug Interaction Analysis

  • Objective : Evaluate how this compound affects the pharmacokinetics of dopaminergic drugs.
  • Method : Comparative analysis using animal models to assess drug metabolism.
  • Findings : this compound formation altered the half-life and clearance rates of certain dopaminergic agents, suggesting a need for dosage adjustments in therapeutic settings.

Future Directions and Research Opportunities

Ongoing research is essential to further elucidate the role of this compound in both health and disease. Future studies may focus on:

  • Investigating the impact of genetic variations in UGT enzymes on dopamine metabolism.
  • Exploring potential therapeutic applications for manipulating dopamine glucuronidation pathways.
  • Developing advanced analytical techniques for real-time monitoring of dopamine metabolites in clinical settings.

Mechanism of Action

Dopamine glucuronide exerts its effects primarily through its role in the metabolism and excretion of dopamine. The conjugation of dopamine with glucuronic acid increases its solubility, facilitating its transport and excretion via the kidneys. This process helps regulate dopamine levels in the body, preventing excessive accumulation and potential toxicity .

The hydrolysis of this compound by β-glucuronidase enzymes releases free dopamine, which can then interact with dopamine receptors and participate in various physiological processes. This mechanism is particularly important in the gastrointestinal tract, where microbial β-glucuronidase activity can influence the local and systemic availability of dopamine .

Comparison with Similar Compounds

Biological Activity

Dopamine glucuronide is a conjugated metabolite of dopamine, formed primarily through the action of UDP-glucuronosyltransferases (UGTs). This compound plays a significant role in the metabolism of dopamine, influencing its biological activity and potential therapeutic implications. This article delves into the biological activity of this compound, focusing on its enzymatic pathways, physiological significance, and implications in health and disease.

Enzymatic Pathways

Dopamine is primarily metabolized by UGTs, with UGT1A10 being the most significant enzyme responsible for its glucuronidation. Research has shown that UGT1A10 catalyzes the formation of dopamine-4-O-glucuronide and dopamine-3-O-glucuronide at substantial rates (37.1 pmol/min/mg and 32.7 pmol/min/mg, respectively) when using human intestinal microsomes . Other UGTs exhibit negligible activity, emphasizing the specificity of UGT1A10 in this metabolic process.

Table 1: Glucuronidation Activity of UGTs on Dopamine

EnzymeDopamine-4-O-Glucuronide (pmol/min/mg)Dopamine-3-O-Glucuronide (pmol/min/mg)
UGT1A1037.132.7
UGT1A1<2<2
UGT1A3<2<2
UGT2B7<2<2
Other UGTsNo significant activityNo significant activity

The expression pattern of UGT1A10 is notable; it is predominantly found in the small intestine, colon, and adipose tissue, with minimal expression in other tissues including the liver and brain . This distribution suggests that dopamine glucuronidation may primarily occur in peripheral tissues rather than centrally.

Physiological Significance

The glucuronidation of dopamine serves as a detoxification pathway, facilitating the excretion of this neurotransmitter and regulating its levels within the body. In the context of neuropharmacology, understanding this metabolic pathway is crucial as it can influence the pharmacokinetics of drugs that target dopaminergic systems.

Case Study: this compound in Neurological Disorders

Research has indicated that alterations in dopamine metabolism are implicated in various neurological disorders such as Parkinson's disease and schizophrenia. For instance, studies have shown that patients with Parkinson's disease exhibit altered levels of dopamine metabolites including glucuronides . The presence of this compound in cerebrospinal fluid (CSF) further highlights its relevance in neurological contexts .

Research Findings

Recent studies have explored the broader implications of this compound beyond mere metabolism:

  • Neuroprotective Effects : Some evidence suggests that metabolites like this compound may exert neuroprotective effects by modulating oxidative stress pathways .
  • Behavioral Implications : The regulation of dopamine levels through glucuronidation may affect behaviors associated with reward and motivation, as dysregulation is often seen in mood disorders .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying dopamine glucuronide in brain microdialysates?

this compound can be reliably quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:

  • Avoiding hydrolysis to preserve intact glucuronide conjugates.
  • Using enzymatic synthesis (e.g., rat liver microsomes) to generate reference standards.
  • Validating methods with parameters like limits of detection (LOD: 1 nM), linearity (10 nM–1.0 μM), and specificity for isomer differentiation .

Q. Why is it critical to analyze intact this compound without hydrolysis in metabolic studies?

Hydrolysis destroys structural information about conjugation sites (e.g., 3-O vs. 4-O positions), which is essential for understanding regioselective metabolism. Direct analysis via UPLC-MS/MS preserves isomer-specific data, enabling insights into enzyme specificity and metabolic pathways .

Q. How does this compound formation differ between in vitro and in vivo systems?

In vitro systems (e.g., recombinant UGT enzymes) often use supraphysiological substrate concentrations (2 mM dopamine), leading to non-linear kinetics. In vivo, this compound levels in brain microdialysates are much lower (~2 nM), reflecting competing pathways like sulfonation and oxidation to DOPAC/HVA .

Advanced Research Questions

Q. How can researchers differentiate dopamine-3-O-glucuronide from dopamine-4-O-glucuronide isomers?

Isomer resolution requires:

  • HPLC with radiochemical detection to compare peak area ratios of synthesized radioactive standards.
  • UPLC-MS/MS with hydrophilic interaction chromatography (HILIC) columns for enhanced separation of polar conjugates.
  • Enzymatic characterization using recombinant UGT isoforms (e.g., UGT1A10 for 4-O-glucuronide specificity) .

Q. What methodological challenges arise when reconciling in vitro enzymatic activity data with in vivo this compound concentrations?

  • Enzyme saturation : In vitro assays often use high substrate concentrations, while in vivo levels are below UGT KmK_m values.
  • Competing pathways : Sulfonation dominates in human brain (dopamine-3-O-sulfate levels exceed glucuronides).
  • Species differences : Rat brain shows equal dopamine and glucuronide concentrations (~2 nM), but human data are limited .

Q. How do sulfonation and glucuronidation pathways for dopamine metabolites compare in the human brain?

Sulfonation is the predominant phase II pathway in humans. For example:

  • Dopamine-3-O-sulfate is detected at higher levels than glucuronides in cerebrospinal fluid.
  • Quantitative studies show glucuronidation accounts for <5% of total phase II metabolites in brain microdialysates .

Q. What validation parameters are critical when developing an LC-MS/MS method for this compound?

Key parameters include:

  • Linearity : Assessed over 10 nM–1.0 μM range.
  • Specificity : Resolve glucuronides from sulfates and phase I metabolites (e.g., DOPAC, HVA).
  • Repeatability : ≤5% RSD for intra-day precision.
  • LOD/LOQ : ≤1 nM for brain microdialysates .

Q. How should discrepancies in this compound levels between rodent and human models be addressed?

  • Species-specific UGT expression : Rodents exhibit higher UGT activity in liver vs. brain.
  • Sample collection : Microdialysis probe recovery rates vary between species.
  • Analytical sensitivity : Human studies require lower LODs due to smaller sample volumes .

Q. Methodological Considerations

  • Enzymatic synthesis : Use rat liver microsomes or recombinant UGTs to generate reference standards .
  • Chromatography : HILIC or ion-pairing LC improves retention of polar glucuronides .
  • Data interpretation : Account for urinary creatinine correction in excretion studies and species-specific metabolic fluxes .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(2-aminoethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO8/c15-4-3-6-1-2-8(7(16)5-6)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h1-2,5,9-12,14,16-19H,3-4,15H2,(H,20,21)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQASRCDNLNMIJY-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCN)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959475
Record name 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopamine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38632-24-5
Record name Dopamine glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38632-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-2-hydroxyphenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70959475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopamine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010329
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Dopamine glucuronide
Dopamine glucuronide
Dopamine glucuronide
Dopamine glucuronide
Dopamine glucuronide
Dopamine glucuronide

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